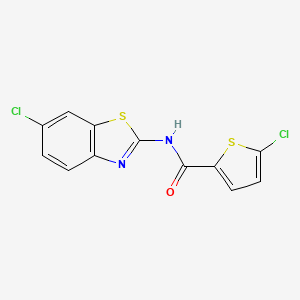

5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a chemical compound belonging to the class of benzothiazole derivatives. This compound features a thiophene ring substituted with a chloro group at the 5-position and a carboxamide group attached to a benzothiazole ring at the 2-position[_{{{CITATION{{{_1{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ...

Wirkmechanismus

Target of Action

The primary targets of 5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide are cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

The compound interacts with its targets by inhibiting the action of COX enzymes . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins and leukotrienes by the action of COX and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins .

Result of Action

The inhibition of prostaglandin production by the compound leads to a reduction in inflammation and pain . Some derivatives of the compound have been found to have significant anti-inflammatory and analgesic activities .

Biochemische Analyse

Biochemical Properties

5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This inhibition can reduce the production of pro-inflammatory prostaglandins, thereby exhibiting anti-inflammatory effects . Additionally, the compound may interact with proteins involved in cell signaling, potentially altering cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation . By altering this pathway, the compound can impact cell growth and survival. Furthermore, it may influence the expression of genes involved in inflammatory responses, thereby modulating the cellular inflammatory state.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity. For instance, its interaction with COX enzymes involves binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins . This inhibition is crucial for its anti-inflammatory properties. Additionally, the compound may activate or inhibit transcription factors, leading to changes in gene expression that further influence cellular functions.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound exhibits beneficial anti-inflammatory effects without significant toxicity. At higher doses, it can cause adverse effects, including gastrointestinal irritation and potential toxicity to liver and kidney tissues . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites . These metabolites may retain some biological activity or be further processed for excretion. The compound’s impact on metabolic flux and metabolite levels can influence its overall pharmacokinetic profile.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core[_{{{CITATION{{{1{Synthesis and pharmacological evaluation of N- (6-chlorobenzo [d ...](https://link.springer.com/article/10.1007/s00044-012-0329-y). One common approach is the cyclization of 2-aminothiophene derivatives with chloroacetic acid under acidic conditions[{{{CITATION{{{1{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d .... Subsequent chlorination and carboxamide formation steps are then carried out to obtain the final product[{{{CITATION{{{_1{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity[_{{{CITATION{{{_1{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d .... Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzothiazoles or thiophenes.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it can serve as a probe or inhibitor in studies involving enzyme activity or receptor binding.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of anti-inflammatory, analgesic, and antimicrobial agents[_{{{CITATION{{{_1{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....

Industry: In the industrial sector, it can be utilized in the production of dyes, pigments, and other specialty chemicals.

Vergleich Mit ähnlichen Verbindungen

6-Chloro-1,3-benzothiazol-2-yl)hydrazine carboxamide derivatives: These compounds are structurally similar and have been studied for their anti-inflammatory and analgesic properties[_{{{CITATION{{{_1{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....

N-Benzyl-6-chloro-1,3-benzothiazol-2-amine:

Uniqueness: 5-Chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other benzothiazole derivatives.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining thiophene and benzothiazole moieties, which contribute to its diverse biological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt cellular processes. One notable mechanism involves the inhibition of DprE1, an essential enzyme in the biosynthesis of arabinogalactan in mycobacterial cell walls. This inhibition is significant for combating Mycobacterium tuberculosis , the pathogen responsible for tuberculosis.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. The compound interferes with bacterial cell wall synthesis and protein production, leading to bacterial growth inhibition. In particular, it has shown efficacy against various strains of bacteria, including Mycobacterium species .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cells by activating caspases and inhibiting survival pathways such as PI3K/Akt. This dual action enhances its therapeutic profile against different cancer types .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Research has shown that modifications at specific positions on the benzothiazole ring can significantly influence bioactivity:

| Modification | Effect on Bioactivity |

|---|---|

| Addition of methyl groups at C-4 and C-7 | Increased potency against Mycobacterium species |

| Substitution at the amide nitrogen | Enhanced selectivity towards cancer cells |

| Removal of chlorine substituents | Decreased antimicrobial activity |

Case Studies

Several studies have focused on evaluating the biological activity of this compound:

- Antitubercular Activity : A study demonstrated that this compound inhibited the growth of Mycobacterium tuberculosis with an IC50 value in the low micromolar range. The compound's selectivity index (SI) was also evaluated, indicating a favorable therapeutic window.

- Cytotoxicity Assays : In vitro assays against various cancer cell lines showed that this compound exhibited significant cytotoxic effects, with IC50 values suggesting strong potential as an anticancer agent .

Eigenschaften

IUPAC Name |

5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2OS2/c13-6-1-2-7-9(5-6)19-12(15-7)16-11(17)8-3-4-10(14)18-8/h1-5H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILIPPMGXCVTBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.